REACTION_CXSMILES
|
[Zn:1].C[Si](C)(C)[Cl:4].C1(CCC(=O)CCC)C=CC=CC=1.C(=O)C1C=CC=CC=1.CC(=O)CCC.C1(C=CC(=O)CCC)C=CC=CC=1.[Br:47]CC(OC)=O.[N:53]12[CH2:60][CH2:59][N:56]([CH2:57][CH2:58]1)[CH2:55][CH2:54]2>O1CCCC1>[Cl-:4].[Br-:47].[Zn+2:1].[N:53]12[CH2:60][CH2:59][N:56]([CH2:57][CH2:58]1)[CH2:55][CH2:54]2 |f:9.10.11|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
55 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.13 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
pentan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=CC(CCC)=O
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
zinc alkoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At room temperature, a three-neck flask equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
obtained)
|
Type
|
ADDITION
|
Details
|
were added undiluted
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at 50° C. by external cooling
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 40° C. for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the precipitate formed immediately
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Br-].[Zn+2]
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCN(CC1)CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |